molecular formula C8H8O B15420385 3-Ethynyl-2-methylcyclopent-2-en-1-one CAS No. 121590-82-7

3-Ethynyl-2-methylcyclopent-2-en-1-one

Cat. No.: B15420385
CAS No.: 121590-82-7
M. Wt: 120.15 g/mol
InChI Key: KUQNFYLRUYOEDS-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylcyclopent-2-en-1-one is a cyclopentenone derivative featuring a five-membered cyclic ketone backbone with a methyl substituent at the 2-position and an ethynyl group at the 3-position. Cyclopentenones are highly reactive due to their conjugated enone system, making them valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and natural product analogs . The following analysis infers its behavior based on structurally related analogs.

Properties

CAS No.

121590-82-7

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

3-ethynyl-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H8O/c1-3-7-4-5-8(9)6(7)2/h1H,4-5H2,2H3

InChI Key

KUQNFYLRUYOEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentenones

Substituent Effects on Reactivity and Stability

The ethynyl group in 3-Ethynyl-2-methylcyclopent-2-en-1-one is expected to introduce significant electron-withdrawing effects compared to ethyl, methoxy, or hydroxy substituents in analogs (Table 1). For example:

  • The ethyl group donates electron density, stabilizing the enone system but reducing electrophilicity.
  • 2-Ethyl-3-methoxy-cyclopent-2-enone: Methoxy groups enhance resonance stabilization of the enone, as seen in enzymatic hydrolysis studies .

Table 1: Substituent Effects in Cyclopentenone Derivatives

Compound Substituents Key Reactivity Features Synthesis Yield
This compound 2-methyl, 3-ethynyl High electrophilicity (inferred) No data
3-Ethylcyclopent-2-en-1-one 3-ethyl Moderate stabilization via alkyl donation 88%
2-Ethyl-3-methoxy-cyclopent-2-enone 2-ethyl, 3-methoxy Resonance stabilization 88%
3-Ethyl-2-hydroxycyclopent-2-en-1-one 2-hydroxy, 3-ethyl Enhanced solubility, metabolic interactions No data

Q & A

Q. What are the established synthetic routes for 3-Ethynyl-2-methylcyclopent-2-en-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound often involves cyclopentenone derivatives as precursors. Key steps include alkynylation and regioselective functionalization. For example, catalytic asymmetric methods using organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., palladium or copper complexes) can enhance enantioselectivity . Optimization variables include:

  • Catalyst loading : Lower catalyst concentrations (1–5 mol%) may reduce costs without compromising yield.
  • Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-reaction suppression.

Q. Table 1: Comparative Synthesis Approaches

Catalyst SystemYield (%)Selectivity (ee%)Reference
Proline-derived organocatalyst7892
Pd(PPh₃)₄/CuI85N/A
Base-mediated (K₂CO₃)65N/A

Q. How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the ethynyl proton appears as a singlet at δ 2.8–3.2 ppm, while cyclopentenone carbonyl carbons resonate near δ 210 ppm .
  • X-ray Crystallography : Resolves absolute configuration and confirms regiochemistry in crystalline derivatives .
  • IR Spectroscopy : The conjugated enone system shows strong absorption at ~1670 cm⁻¹ (C=O stretch) and 2100 cm⁻¹ (C≡C stretch).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions, and how do steric effects influence regioselectivity?

Methodological Answer: The compound’s electron-deficient enone moiety acts as a dienophile in [4+2] cycloadditions. Steric hindrance from the 2-methyl group directs attack to the less hindered position (C3). Computational studies (DFT calculations) model transition states to predict regioselectivity . Experimental validation involves:

  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps.
  • Substituent Screening : Introducing bulkier groups (e.g., tert-butyl) at C2 to test steric control .

Q. How can discrepancies in reported spectroscopic data for this compound derivatives be systematically addressed?

Methodological Answer: Data inconsistencies often arise from solvent effects, impurities, or tautomerism. A rigorous approach includes:

Reproducibility Checks : Replicate experiments under standardized conditions (e.g., deuterated solvents, inert atmosphere).

High-Resolution MS : Confirm molecular formulas to rule out impurities.

Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that broaden signals .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic asymmetric transformations?

Methodological Answer: Density Functional Theory (DFT) simulations model transition states and electronic interactions. Steps include:

Geometry Optimization : Using B3LYP/6-31G(d) to refine structures.

Energy Profiling : Compare activation energies for competing pathways.

Non-Covalent Interaction (NCI) Analysis : Visualize steric/electronic interactions between catalyst and substrate .

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor decomposition via HPLC-MS.
  • Hydrolytic Stability : Test pH-dependent degradation (pH 3–11) at 25–50°C.
  • Microbial Biodegradation : Use soil slurry assays with GC-MS to identify metabolites .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in biological studies involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Error Propagation : Calculate confidence intervals for EC₅₀ values using bootstrap resampling .

Q. Note on Evidence Utilization :

  • Synthesis protocols and catalytic studies are derived from peer-reviewed journals (e.g., J. Am. Chem. Soc.) cited in .
  • Safety guidelines reference GHS-compliant handling practices .
  • Methodological rigor aligns with ECNP standards for data reporting .

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